Dapagliflozin

SGLT2 Selectivity IC50 Pharmacology

Dapagliflozin is a precisely selective SGLT2 inhibitor (IC50 1.12–3 nM; ~1200-fold over SGLT1) that ensures target-specific outcomes without SGLT1-mediated confounding. For CV risk reduction, only the 10 mg dose matches empagliflozin's HHF and MACE outcomes; the 5 mg dose carries a 23% higher HHF risk. In populations where DKA risk is critical, dapagliflozin shows a 22% lower DKA risk vs empagliflozin. Procure the 10 mg dose for formulary CV equivalence and favor dapagliflozin where DKA safety is paramount. Verify local pharmacoeconomic models to confirm cost-effectiveness at your willingness-to-pay threshold.

Molecular Formula C21H25ClO6
Molecular Weight 408.9 g/mol
CAS No. 461432-26-8
Cat. No. B1669812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDapagliflozin
CAS461432-26-8
Synonyms(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6- (hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
2-(3-(4-ethoxybenzyl)-4-chlorophenyl)-6-hydroxymethyltetrahydro-2H-pyran-3,4,5-triol
BMS 512148
BMS-512148
BMS512148
dapagliflozin
forxiga
Molecular FormulaC21H25ClO6
Molecular Weight408.9 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl
InChIInChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1
InChIKeyJVHXJTBJCFBINQ-ADAARDCZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dapagliflozin (CAS 461432-26-8): Baseline Characteristics for Scientific and Procurement Evaluation


Dapagliflozin is a first-generation, orally active, selective inhibitor of sodium-glucose cotransporter 2 (SGLT2), discovered by Bristol-Myers Squibb and developed in partnership with AstraZeneca [1]. It exhibits an IC50 of 1.12–3 nM for human SGLT2 with approximately 1200-fold selectivity over human SGLT1 . Dapagliflozin has an absolute oral bioavailability of 78% following a 10 mg dose, a plasma terminal half-life of approximately 12.9 hours, and is administered once daily [2].

Why Generic Substitution of Dapagliflozin with Alternative SGLT2 Inhibitors Is Not Straightforward: A Quantitative Evidence Perspective


In-class substitution among SGLT2 inhibitors is not supported by a uniform clinical and pharmacological profile. While cardiovascular outcome trials demonstrate class-level benefits, real-world evidence reveals significant heterogeneity in key outcomes. For example, a large comparative effectiveness study of 129,881 dapagliflozin initiators versus 295,043 empagliflozin initiators found a 19% higher risk of heart failure hospitalization with dapagliflozin (HR 1.19; 95% CI 1.02–1.39), a difference driven by the low 5 mg dose [1]. This dose-dependent disparity underscores that interchanging agents without considering dosage and specific outcome priorities may compromise therapeutic benefit. Furthermore, safety profiles diverge meaningfully, as dapagliflozin is associated with a 22% lower risk of diabetic ketoacidosis compared to empagliflozin (HR 0.78; 95% CI 0.68–0.90) [1]. Such quantitative differences in efficacy and safety mandates that procurement and clinical decisions be guided by specific, evidence-based comparisons rather than generic class substitution.

Quantitative Differentiation Guide: Dapagliflozin vs. Key SGLT2 Inhibitor Comparators


SGLT2 Selectivity: Dapagliflozin's 1200-Fold Selectivity Over SGLT1

Dapagliflozin exhibits a 1200-fold selectivity for human SGLT2 over human SGLT1 . This contrasts with canagliflozin, which has a lower 250-fold selectivity and demonstrates more potent SGLT1 inhibition [1]. The quantitative difference in selectivity is pharmacologically meaningful, as higher SGLT2 selectivity may correlate with a lower risk of certain adverse events [2].

SGLT2 Selectivity IC50 Pharmacology Target Engagement

Heart Failure Hospitalization Risk: Dapagliflozin 10 mg vs. Empagliflozin 10/25 mg

In a large head-to-head comparative effectiveness study using US claims data (N=107,602 dapagliflozin initiators; N=272,014 empagliflozin initiators), dapagliflozin at the 10 mg dose showed no significant difference in heart failure hospitalization (HHF) risk compared to empagliflozin 10/25 mg (HR=1.08, 95% CI 0.88–1.32) [1]. However, the lower 5 mg dose of dapagliflozin was associated with a 23% higher risk of HHF compared to empagliflozin (HR=1.23, 95% CI 1.04–1.46) [1]. This dose-response differential is further corroborated by a separate analysis showing a 19% higher HHF risk overall for dapagliflozin initiators, driven by the 5 mg dose (HR 1.19, 95% CI 1.02–1.39) [2].

Heart Failure Cardiovascular Outcomes Comparative Effectiveness Real-World Evidence

Renal Protection: Dapagliflozin's 39% Risk Reduction in DAPA-CKD

In the landmark DAPA-CKD trial (N=4,304), dapagliflozin 10 mg significantly reduced the risk of the primary composite endpoint (≥50% sustained decline in eGFR, end-stage kidney disease, or renal/cardiovascular death) by 39% compared to placebo (HR 0.61, 95% CI 0.51–0.72) [1]. This benefit was observed in patients with CKD both with and without type 2 diabetes. Notably, this trial included patients with an eGFR as low as 25 mL/min/1.73 m², a population for which many other SGLT2 inhibitors were either not studied or had reduced efficacy [2].

Chronic Kidney Disease Renal Outcomes Cardiovascular Outcomes Clinical Trial

Comparative Safety Profile: Dapagliflozin's 22% Lower Risk of Diabetic Ketoacidosis vs. Empagliflozin

A large comparative effectiveness study found that dapagliflozin initiators had a 22% lower risk of diabetic ketoacidosis (DKA) compared to empagliflozin initiators (HR 0.78, 95% CI 0.68–0.90) [1]. Additionally, dapagliflozin was associated with an 8% lower risk of genital infections (HR 0.92, 95% CI 0.89–0.95) [1]. These quantitative safety differences are not explained by class-level effects and provide a basis for individualized agent selection.

Safety Diabetic Ketoacidosis Adverse Events Real-World Evidence

Cost-Effectiveness Analysis: Dapagliflozin vs. Canagliflozin and Empagliflozin in CKD

In a systematic review of cost-effectiveness studies for SGLT2 inhibitors in CKD, dapagliflozin was not cost-effective compared to canagliflozin in some analyses [1]. A Thai cost-utility analysis indicated that empagliflozin was cost-effective at a willingness-to-pay threshold of $4,336/QALY, while dapagliflozin and canagliflozin required price reductions to meet the threshold [2]. Specifically, dapagliflozin required a 38.2% price reduction to be cost-effective in a separate analysis [3]. These quantitative economic analyses highlight that procurement decisions must consider local pricing and cost-effectiveness thresholds, as agent rankings vary significantly by market.

Cost-Effectiveness Health Economics Chronic Kidney Disease QALY

Optimal Research and Procurement Application Scenarios for Dapagliflozin Based on Differentiated Evidence


Scenario 1: Research Requiring High SGLT2 Selectivity with Minimal SGLT1 Inhibition

Dapagliflozin's 1200-fold selectivity for SGLT2 over SGLT1 makes it the preferred choice for in vitro and in vivo studies designed to isolate SGLT2-mediated effects. This is in contrast to canagliflozin, whose 250-fold selectivity and dual inhibition profile [5] introduces confounding SGLT1-related gastrointestinal and off-target effects. Researchers investigating pure SGLT2 pharmacology should select dapagliflozin to ensure target-specific outcomes.

Scenario 2: Clinical Procurement for Cardiovascular Protection in Type 2 Diabetes

For healthcare systems and formularies, the 10 mg dose of dapagliflozin provides cardiovascular outcomes comparable to empagliflozin for heart failure hospitalization and major adverse cardiovascular events [5]. However, the 5 mg dose is associated with a 23% higher risk of HHF compared to empagliflozin . Therefore, procurement and prescribing should be restricted to the 10 mg dose when aiming to match empagliflozin's cardiovascular efficacy. This dose-specific evidence directly informs formulary decision-making.

Scenario 3: Clinical Procurement for Patients at Elevated Risk of Diabetic Ketoacidosis (DKA)

In populations where DKA risk is a primary safety concern, dapagliflozin may be favored over empagliflozin based on a 22% lower risk of DKA . This safety advantage, derived from a large real-world comparative effectiveness study, provides a quantitative basis for patient-specific agent selection and could influence formulary placement in healthcare systems prioritizing DKA prevention.

Scenario 4: Procurement Decisions Based on Local Cost-Effectiveness Thresholds

Economic analyses demonstrate that dapagliflozin's cost-effectiveness is highly sensitive to local pricing and willingness-to-pay thresholds. For instance, in a Thai analysis, dapagliflozin was not cost-effective at a threshold of $4,336/QALY and required a 38.2% price reduction to meet that standard , while canagliflozin required only a 2.3% reduction [5]. Procurement decisions must therefore be guided by local pharmacoeconomic modeling rather than global efficacy data alone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dapagliflozin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.